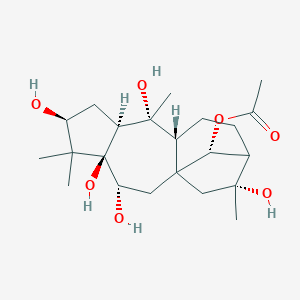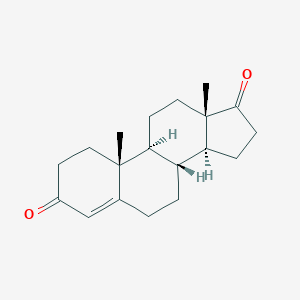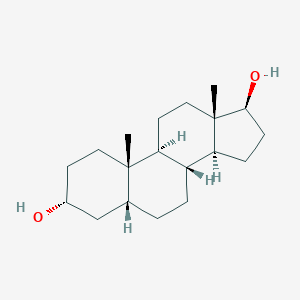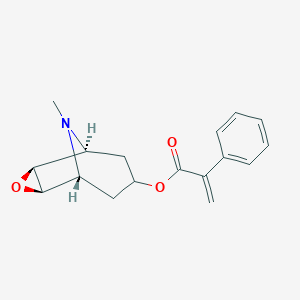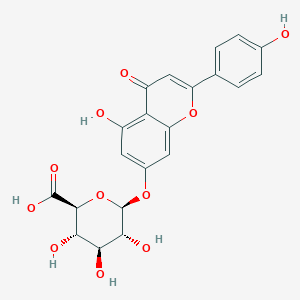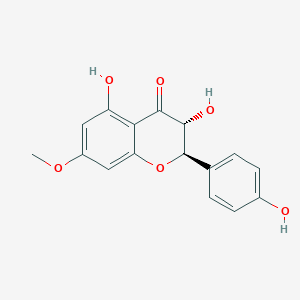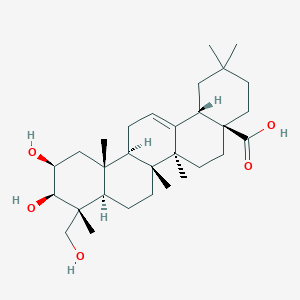
Bayogénine
Vue d'ensemble
Description
La bayogénine est une saponine triterpénoïde, un type de produit naturel présent dans diverses plantes. Elle est connue pour ses activités biologiques, notamment son rôle d'inhibiteur de la phosphorylase du glycogène . La this compound est couramment présente dans des plantes comme la luzerne et a été étudiée pour ses bienfaits potentiels pour la santé et ses applications en agriculture et en médecine.
Applications De Recherche Scientifique
Bayogenin has a wide range of scientific research applications. In agriculture, it has been studied for its role in plant defense mechanisms. For instance, bayogenin 3-O-cellobioside, a glycosylated form of bayogenin, has been shown to confer non-cultivar-specific defense against the rice blast fungus Pyricularia oryzae . In medicine, bayogenin and its derivatives have been investigated for their potential hepatoprotective, anti-inflammatory, and neuroprotective properties . Additionally, bayogenin’s role as a glycogen phosphorylase inhibitor makes it a candidate for research in metabolic diseases .
Mécanisme D'action
The mechanism of action of bayogenin involves its interaction with various molecular targets and pathways. As a glycogen phosphorylase inhibitor, bayogenin interferes with the enzyme’s activity, which plays a crucial role in glycogen metabolism . In plants, bayogenin and its glycosides contribute to defense mechanisms by acting as antifungal agents, protecting the plant from pathogenic microbes . The specific pathways and molecular targets involved in these actions are still under investigation, but they highlight the compound’s versatility and potential in different fields.
Safety and Hazards
Bayogenin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .
Analyse Biochimique
Biochemical Properties
Bayogenin plays a crucial role in biochemical reactions, particularly in the biosynthesis of saponins. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as MtCYP72A67 and MtCYP72A68. These enzymes are involved in the hydroxylation and oxidation of bayogenin, leading to the formation of various saponin derivatives . The interactions between bayogenin and these enzymes are essential for the production of bioactive saponins, which contribute to the plant’s defense mechanisms and other physiological functions.
Cellular Effects
Bayogenin exerts significant effects on various cell types and cellular processes. In particular, bayogenin glycosides have been shown to promote neurite outgrowth in pheochromocytoma (PC)-12 cells and cultured cortical neurons . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, bayogenin glycosides can inhibit the activation of proteins belonging to the Ras homologous A family, which are involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of bayogenin involves its binding interactions with specific biomolecules and its role in enzyme inhibition or activation. Bayogenin interacts with cytochrome P450 enzymes, leading to hydroxylation and oxidation reactions that produce bioactive saponins . These reactions are crucial for the compound’s biological activity, as they enable the formation of saponin derivatives that can modulate gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bayogenin can change over time due to its stability and degradation. Studies have shown that bayogenin and its derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term effects of bayogenin on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of bayogenin vary with different dosages in animal models. At low doses, bayogenin can promote beneficial effects such as enhanced neurite outgrowth and improved cellular function . At high doses, bayogenin may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
Bayogenin is involved in several metabolic pathways, particularly those related to saponin biosynthesis. It interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which catalyze the formation of various saponin derivatives . These metabolic pathways are essential for the production of bioactive compounds that contribute to the plant’s defense mechanisms and other physiological functions.
Transport and Distribution
Within cells and tissues, bayogenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of bayogenin in certain cellular compartments, where it can exert its biological effects . The transport and distribution of bayogenin are crucial for its activity, as they determine the compound’s availability and concentration in different tissues.
Subcellular Localization
Bayogenin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity, as they ensure that bayogenin is present in the right cellular context to interact with its target biomolecules . The subcellular localization of bayogenin can affect its function and efficacy, highlighting the importance of understanding these processes in biochemical analysis.
Méthodes De Préparation
La bayogénine peut être préparée par plusieurs méthodes. Une approche courante implique l'extraction à partir de sources végétales, suivie d'une purification. Le processus comprend généralement des étapes telles que le dégraissage, l'extraction, l'hydrolyse acide, l'abstraction et la séparation par chromatographie contre-courante à grande vitesse . Ces méthodes garantissent la production de this compound de haute pureté adaptée aux applications de recherche et industrielles.
Analyse Des Réactions Chimiques
La bayogénine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de différents dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. En agriculture, elle a été étudiée pour son rôle dans les mécanismes de défense des plantes. Par exemple, la this compound 3-O-cellobioside, une forme glycosylée de la this compound, s'est avérée conférer une défense non spécifique au cultivar contre le champignon Pyricularia oryzae responsable de la brûlure du riz . En médecine, la this compound et ses dérivés ont été étudiés pour leurs propriétés hépatoprotectrices, anti-inflammatoires et neuroprotectrices potentielles . De plus, le rôle de la this compound en tant qu'inhibiteur de la phosphorylase du glycogène en fait un candidat pour la recherche sur les maladies métaboliques .
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. En tant qu'inhibiteur de la phosphorylase du glycogène, la this compound interfère avec l'activité de l'enzyme, qui joue un rôle crucial dans le métabolisme du glycogène . Chez les plantes, la this compound et ses glycosides contribuent aux mécanismes de défense en agissant comme agents antifongiques, protégeant la plante contre les microbes pathogènes . Les voies spécifiques et les cibles moléculaires impliquées dans ces actions sont encore en cours d'investigation, mais elles mettent en évidence la polyvalence du composé et son potentiel dans différents domaines.
Comparaison Avec Des Composés Similaires
La bayogénine fait partie d'une classe plus large de saponines triterpénoïdes, qui comprend des composés comme l'hédéragénine et la phytolaccagénine. Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires. Par exemple, les glycosides d'hédéragénine sont également présents dans les racines des plantes et jouent un rôle dans la défense contre les agents pathogènes du sol . Les schémas de glycosylation uniques et les activités biologiques spécifiques de la this compound, comme son rôle dans la résistance à la brûlure du riz, la distinguent des autres saponines . Cette unicité fait de la this compound un composé précieux pour la recherche et les applications ciblées.
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-JEERONPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861949 | |
| Record name | Bayogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6989-24-8 | |
| Record name | Bayogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bayogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bayogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bayogenin?
A1: Bayogenin has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []
Q2: What spectroscopic data is available for characterizing bayogenin?
A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize bayogenin. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]
Q3: How is bayogenin biosynthesized in plants?
A3: Bayogenin biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []
Q4: Which plant species are known to contain bayogenin?
A4: Bayogenin has been identified in various plant species, including:
- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]
Q5: What are the reported biological activities of bayogenin and its glycosides?
A5: Research suggests that bayogenin and its derivatives exhibit several biological activities, including:
- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []
- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]
- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []
- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]
- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []
- Anti-α-glucosidase activity: Bonushenricoside B, a bayogenin glycoside, exhibited significant inhibitory activity. []
- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []
Q6: Does the structure of bayogenin glycosides influence their activity?
A6: Yes, the type and position of sugar moieties attached to bayogenin significantly affect the biological activity of its glycosides. For example, monodesmosidic bayogenin glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []
Q7: How do structural modifications of bayogenin affect its biological activity?
A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including bayogenin. []
Q8: What is the role of the C-3 hydroxyl group in bayogenin's activity?
A8: The C-3 hydroxyl group is a common site for glycosylation in bayogenin. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []
Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of bayogenin?
A9: Currently, limited data is available on the ADME of bayogenin in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.
Q10: What are the in vivo effects of bayogenin?
A10: While in vitro studies have shown promising results for bayogenin and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []
Q11: What is known about the toxicity and safety profile of bayogenin?
A11: Although some studies suggest potential beneficial effects of bayogenin, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.
Q12: What analytical techniques are employed to quantify bayogenin and its glycosides?
A12: Researchers utilize various techniques for quantifying bayogenin and its glycosides:
- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of bayogenin and other sapogenins in plant extracts. []
- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


